molecular formula C7H11N3O B13283099 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13283099
M. Wt: 153.18 g/mol
InChI Key: XJODHJCWLRBYRZ-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidinone core with an aminopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable pyrimidinone precursor with an aminopropylating agent. One common method involves the condensation of 3,4-dihydropyrimidin-4-one with 2-aminopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidinone ring or the aminopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrimidinone core can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminopropyl)benzofuran: A compound with a similar aminopropyl group but a different core structure, known for its psychoactive properties.

    2-(2-Aminopropyl)indole: Another compound with an aminopropyl group, used in the synthesis of various pharmaceuticals.

    2-(2-Aminopropyl)quinoline: A compound with a quinoline core, studied for its potential therapeutic applications.

Uniqueness

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a pyrimidinone core and an aminopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one, a compound belonging to the dihydropyrimidinone class, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, antioxidant, and neuroprotective effects.

Chemical Structure and Properties

The compound features a pyrimidine ring with an aminopropyl substituent at the 2-position, which contributes to its unique chemical reactivity. The molecular formula is C8H12N4OC_8H_{12}N_4O, and its structure is characterized by the presence of nitrogen and oxygen atoms, indicating potential reactivity in various biological environments.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydropyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains. A study evaluated the antibacterial activity of several dihydropyrimidinone derivatives and reported promising results against both Gram-positive and Gram-negative bacteria .

Compound NameActivityTarget Bacteria
This compoundAntibacterialE. coli, S. aureus
6-Methyl-3,4-dihydropyrimidin-4-oneAntifungalC. albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies suggest that this compound may inhibit cancer cell proliferation without affecting normal cells. For example, in one study, the compound demonstrated an IC50 value indicating effective cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells .

Case Study: In Vitro Evaluation

In vitro assays conducted on different cancer cell lines revealed that the compound could significantly reduce cell viability at certain concentrations. The mechanism of action appears to involve modulation of metabolic pathways and inhibition of DNA synthesis without inducing apoptosis .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound. Research has indicated that this compound exhibits scavenging activity against free radicals. This property is crucial for mitigating oxidative stress-related damage in cells.

Assay MethodResult
DPPH ScavengingModerate activity observed
ABTS AssayEffective radical scavenging

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from excitotoxicity induced by glutamate and other neurotoxic agents. The protective effects were assessed using various models of neurodegeneration, demonstrating a decrease in cell death rates under stress conditions .

Mechanism of Neuroprotection

The neuroprotective effects are attributed to the compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis prevention. This suggests potential therapeutic applications for neurodegenerative diseases or conditions associated with oxidative stress.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(2-aminopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11)

InChI Key

XJODHJCWLRBYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CC(=O)N1)N

Origin of Product

United States

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